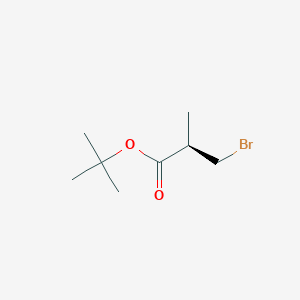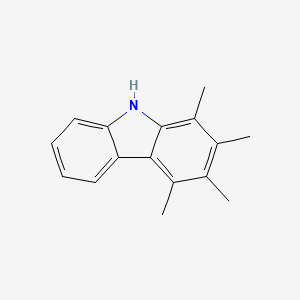
1,2,3,4-Tetramethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetramethyl-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound’s structure is based on the indole structure, but with a second benzene ring fused onto the five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyl-9H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Borsche-Drechsel cyclization is a classic method where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a rearrangement and ring-closing reaction to yield tetrahydrocarbazole. This intermediate is then oxidized to form the desired carbazole .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as selective crystallization, distillation, and purification to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.
Major Products: The major products formed from these reactions include various substituted carbazoles, which can have different electronic and steric properties depending on the nature of the substituents .
Applications De Recherche Scientifique
1,2,3,4-Tetramethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetramethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes such as butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions like Alzheimer’s disease . The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its activity and altering downstream signaling pathways .
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound with no methyl substitutions.
1,2,3,4-Tetrahydrocarbazole: A hydrogenated form with different electronic properties.
Polycarbazoles: Polymers derived from carbazole units with extended conjugation and unique optoelectronic properties.
Uniqueness: 1,2,3,4-Tetramethyl-9H-carbazole is unique due to its specific methyl substitutions, which can significantly alter its chemical reactivity and physical properties compared to other carbazole derivatives. These modifications can enhance its stability, solubility, and interaction with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
33553-27-4 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1,2,3,4-tetramethyl-9H-carbazole |
InChI |
InChI=1S/C16H17N/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8,17H,1-4H3 |
Clé InChI |
PYVPMCZSTWELEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1C)C3=CC=CC=C3N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



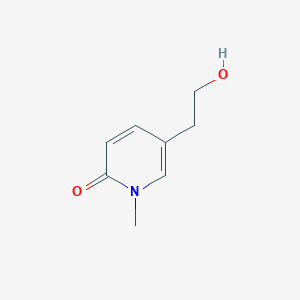
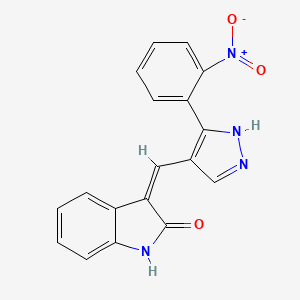


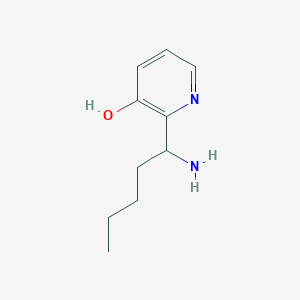

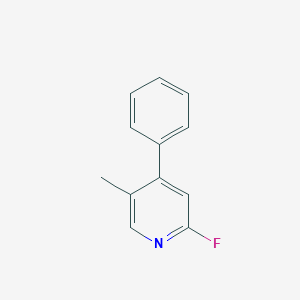
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
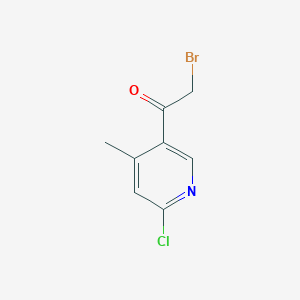
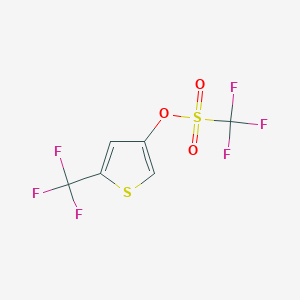
![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)

